molecular formula C20H24N4OS B5642843 2-isopropyl-N,4-dimethyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,3-thiazole-5-carboxamide

2-isopropyl-N,4-dimethyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,3-thiazole-5-carboxamide

Cat. No. B5642843
M. Wt: 368.5 g/mol
InChI Key: ZGYFAAOEWVTZMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex reactions, often starting with key precursors and utilizing specific catalysts or reagents to achieve the desired molecular architecture. For example, a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized through a reaction involving specific ketones and semicarbazide, highlighting the intricate steps involved in constructing such molecules (Prabhuswamy et al., 2016).

Molecular Structure Analysis

The determination of molecular structure is critical and often achieved through techniques like X-ray crystallography. For instance, the crystal and molecular structure of similar compounds have been elucidated, revealing specific bonding interactions and spatial arrangements that contribute to their stability and reactivity (Prabhuswamy et al., 2016).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could explore the synthesis, characterization, and potential applications of this compound .

properties

IUPAC Name

N,4-dimethyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-13(2)19-22-15(4)18(26-19)20(25)23(5)11-16-10-21-24(12-16)17-9-7-6-8-14(17)3/h6-10,12-13H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYFAAOEWVTZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)CN(C)C(=O)C3=C(N=C(S3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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